molecular formula C12H20N2O B1466206 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine CAS No. 1340410-34-5

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine

Cat. No.: B1466206
CAS No.: 1340410-34-5
M. Wt: 208.3 g/mol
InChI Key: JTWXLFZMNDTXAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine typically involves the following steps:

    Formation of Cyclopent-3-ene-1-carbonyl Chloride: This can be achieved by reacting cyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The cyclopent-3-ene-1-carbonyl chloride is then reacted with piperidine to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine is used in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. For instance, in drug discovery, it may act as a ligand binding to receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanamine
  • [1-(Cyclopent-3-ene-1-carbonyl)piperidin-2-yl]methanamine

Uniqueness

Compared to similar compounds, [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine offers unique structural features that enhance its binding affinity and selectivity in various applications. Its position of the methanamine group on the piperidine ring provides distinct electronic and steric properties, making it a preferred choice in specific research contexts.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-cyclopent-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h1-2,10-11H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXLFZMNDTXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC=CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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